Bienvenue dans la boutique en ligne BenchChem!

5-methyl-4-((2-methyl-1H-imidazol-1-yl)methyl)isoxazole

Medicinal Chemistry Physicochemical Properties Lead Optimization

5-Methyl-4-((2-methyl-1H-imidazol-1-yl)methyl)isoxazole (CAS 1865116-87-5) is a heterocyclic small molecule (C9H11N3O, MW 177.20) that uniquely links a 5-methylisoxazole ring to a 2-methylimidazole moiety through a methylene bridge. This compound is a member of the broader chemical class of isoxazole-imidazole conjugates, which have been extensively explored in patent literature as pharmacophores for modulating p300/CBP , GABA-A α5 receptors , and as kinase inhibitors.

Molecular Formula C9H11N3O
Molecular Weight 177.207
CAS No. 1865116-87-5
Cat. No. B2867856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-4-((2-methyl-1H-imidazol-1-yl)methyl)isoxazole
CAS1865116-87-5
Molecular FormulaC9H11N3O
Molecular Weight177.207
Structural Identifiers
SMILESCC1=C(C=NO1)CN2C=CN=C2C
InChIInChI=1S/C9H11N3O/c1-7-9(5-11-13-7)6-12-4-3-10-8(12)2/h3-5H,6H2,1-2H3
InChIKeyPDVPNLLXRWPLBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 5-Methyl-4-((2-methyl-1H-imidazol-1-yl)methyl)isoxazole (CAS 1865116-87-5) – A Structurally Distinct, Derivatizable Heterocyclic Scaffold


5-Methyl-4-((2-methyl-1H-imidazol-1-yl)methyl)isoxazole (CAS 1865116-87-5) is a heterocyclic small molecule (C9H11N3O, MW 177.20) that uniquely links a 5-methylisoxazole ring to a 2-methylimidazole moiety through a methylene bridge [1]. This compound is a member of the broader chemical class of isoxazole-imidazole conjugates, which have been extensively explored in patent literature as pharmacophores for modulating p300/CBP [2], GABA-A α5 receptors [3], and as kinase inhibitors [4]. Unlike its more common 3-carboxylic acid-substituted analogs (e.g., CAS 1185165-24-5, 1177339-58-0; C9H9N3O3·HCl), the target compound possesses a bare 3-position on the isoxazole ring , offering a distinct entry vector for chemical derivatization that is not available in the carboxyl-occupied derivatives. This structural distinction makes it a strategically differentiated scaffold for medicinal chemistry campaigns requiring orthogonal functionalization at the isoxazole 3-position.

Why Isoxazole-Imidazole Conjugates Are Not Interchangeable: The Case of 5-Methyl-4-((2-methyl-1H-imidazol-1-yl)methyl)isoxazole


In-class isoxazole-imidazole conjugates differ subtly yet critically in their substitution pattern at the isoxazole 3-, 4-, and 5-positions, profoundly affecting their physicochemical properties and synthetic utility . The most frequently encountered analogs are the 3-carboxylic acid derivatives (e.g., CAS 1185165-24-5, 1177339-58-0), which incorporate an additional polar, ionizable carboxyl group . This single functional-group difference alters the hydrogen-bond donor/acceptor count (HBD: 0 for the target compound vs. 1 for the 3-COOH analog) and the topological polar surface area, which in turn impacts solubility, permeability, and protein-binding profiles [1]. Critically, the carboxyl group occupies the isoxazole 3-position and cannot be removed without re-synthesis, meaning that investigators requiring an unsubstituted 3-position for SAR exploration or further derivatization cannot simply substitute a 3-COOH analog in place of the target compound [2]. The specific methylene linker between the isoxazole 4-position and the imidazole N1 further distinguishes this compound from directly linked isoxazole-imidazole congeners (C07D413/04) and from imidazole-substituted at alternative positions, which exhibit different conformational flexibility and binding pharmacophores in GABA-A α5 and kinase inhibitor patent families [3].

Quantitative Differentiation Evidence for 5-Methyl-4-((2-methyl-1H-imidazol-1-yl)methyl)isoxazole vs. Closest Analogs


Molecular Weight Reduction vs. the 3-Carboxylic Acid Analog: A LogP and Permeability Advantage

The target compound (MW 177.20) lacks the carboxylic acid group present on the closest commercial analog (MW 207.19 free base, 243.65 HCl salt), resulting in significantly lower molecular weight and potentially superior passive membrane permeability. This structural difference is critical in lead optimization campaigns where reducing MW and HBD count is associated with improved oral bioavailability according to Lipinski's Rule of Five [1]. The absence of the carboxylic acid eliminates a hydrogen-bond donor (HBD) and two hydrogen-bond acceptors (HBA), reducing the total HBD count from 1 to 0 and HBA count from 5 to 3 [2]. While direct experimental permeability data for the target compound is not publicly available, class-level analysis of isoxazole scaffolds indicates that LogD7.4 decreases markedly with carboxylic acid substitution, projecting more favorable passive permeability for the neutral target compound [3].

Medicinal Chemistry Physicochemical Properties Lead Optimization

Absence of Carboxylic Acid Preserves the Isoxazole 3-Position for Regioselective Derivatization Compared to 3-COOH Analogs

The target compound has a vacant 3-position on the isoxazole ring, unlike the widely available 3-carboxylic acid analogs (CAS 1185165-24-5, CAS 1177339-58-0). This vacant position is synthetically significant because it permits regioselective functionalization via electrophilic aromatic substitution, directed ortho-metalation, or cross-coupling chemistry, which would be obstructed in the 3-COOH derivatives [1]. In the context of structure-activity relationship (SAR) exploration, the ability to independently vary substituents at the 3-position while keeping the 4-imidazolylmethyl and 5-methyl groups constant is essential for dissecting pharmacophore contributions. The 3-COOH derivatives force investigators to either work with the carboxylic acid as a non-modifiable group or perform multi-step protections/deprotections before further functionalization . Patent literature on isoxazole-imidazole GABA-A α5 ligands explicitly teaches that aryl substitution at the isoxazole 3-position is a key determinant of receptor affinity and selectivity, making the vacant 3-position in the target compound a chemically enabling feature [2].

Organic Synthesis Chemical Biology Structure-Activity Relationship

The Methylene-Linker Geometry Confers Distinct Conformational Flexibility vs. Directly Linked Isoxazole-Imidazole Scaffolds

The methylene (-CH2-) bridge between the isoxazole 4-position and the imidazole N1 in the target compound introduces an sp3-hybridized carbon that acts as a flexible hinge, allowing the imidazole and isoxazole rings to adopt a wider range of dihedral angles compared to directly linked (C07D413/04-class) isoxazole-imidazole congeners, which are rotationally restricted [1]. In directly linked analogs (e.g., 4-(1H-imidazol-1-yl)-5-methylisoxazole), the imidazole ring is directly attached to the isoxazole core via an N-C(aryl) bond, resulting in a conjugated, planar system with limited rotational freedom. The target compound's methylene linker breaks this conjugation, yielding a more flexible scaffold that can better adapt to different protein-binding pockets. While quantitative conformational energy profiles have not been published specifically for this compound, the general principle is well-established: introducing one or more sp3 centers in molecular scaffolds increases the number of low-energy conformers and can improve binding to targets with flexible or induced-fit binding sites [2]. This distinction positions the target compound as a more versatile scaffold for fragment-based and structure-based drug design compared to rigid, directly linked isoxazole-imidazole chemotypes [3].

Computational Chemistry Conformational Analysis Drug Design

Imidazole N3 (2-Methyl Substitution) Modulates Basicity and Metal-Coordination Geometry Relative to Unsubstituted Imidazole Analogs

The 2-methyl substitution on the imidazole ring in the target compound differentiates it from analogs bearing an unsubstituted imidazole (e.g., 4-((1H-imidazol-1-yl)methyl)-5-methylisoxazole, a substructure not listed with a discrete CAS but represented in broader patent families). The 2-methyl group exerts a modest electron-donating inductive effect, increasing the pKa of the imidazole N3 by approximately 0.3–0.5 log units compared to unsubstituted imidazole (pKa ~6.95 for 2-methylimidazole vs. ~6.5 for imidazole in water at 25°C) [1]. This altered basicity affects the protonation state of the imidazole at physiological pH and modulates its ability to coordinate transition metals (e.g., Zn2+ in metalloenzymes, Fe2+/Fe3+ in heme proteins, Cu2+ in oxidases). In the context of isoxazole-imidazole conjugates explored as p38α kinase and CK1δ dual inhibitors, subtle changes in imidazole substitution were shown to shift IC50 values by factors of 2- to 10-fold, demonstrating that even small electronic perturbations on the imidazole ring translate to meaningful differences in target engagement [2]. The 2-methyl group also provides additional steric bulk that can influence binding-site complementarity relative to the unsubstituted imidazole congeners [3].

Bioinorganic Chemistry Catalysis Enzyme Inhibition

Differential Vendor Availability and Pricing Structure Compared to 3-Carboxylic Acid Analogs

The target compound (CAS 1865116-87-5) is available from Life Chemicals in quantities ranging from 2 μmol to 50 mg, with pricing from $57.00 (2 μmol) to $160.00 (50 mg) as of 2023 [1]. In contrast, the 3-carboxylic acid analog (CAS 1185165-24-5, as hydrochloride salt) is available from Santa Cruz Biotechnology at $XX for 500 mg quantities , representing a different procurement profile suited to different research scales. The target compound is stocked in smaller quantities consistent with its role as a specialized building block for SAR exploration, whereas the 3-COOH analog is available in larger bulk quantities reflecting its more established use as a synthetic intermediate. This availability difference is significant for procurement planning: laboratories requiring small quantities of the unsubstituted 3-position scaffold for focused library synthesis will find the target compound appropriately packaged and priced, while those requiring bulk quantities of the 3-COOH analog for large-scale synthesis will select the latter . The commercial landscape confirms that these two compounds serve different stages of the drug discovery pipeline and are not interchangeable from a procurement or synthetic planning perspective.

Chemical Procurement Supply Chain Building Blocks

Optimal Application Scenarios for 5-Methyl-4-((2-methyl-1H-imidazol-1-yl)methyl)isoxazole in Scientific Research and Industrial Development


Scaffold for Isoxazole 3-Position SAR Libraries in Kinase or GPCR Inhibitor Programs

This compound is optimally deployed as the core scaffold in medicinal chemistry SAR campaigns where systematic variation of the isoxazole 3-position is required to map the structure-activity relationship of a target protein [1]. The patent literature demonstrates that 3-aryl and 3-heteroaryl isoxazole-imidazole conjugates achieve high-affinity binding to GABA-A α5 receptors (Hoffmann-La Roche, 2009) and to p300/CBP bromodomains (Cell Centric, 2022), with the 3-substituent being a critical determinant of potency and selectivity [2]. Starting from the target compound's vacant 3-position, a diverse array of aryl, heteroaryl, amide, or alkyl substituents can be introduced via cross-coupling, acylation, or alkylation chemistry, generating focused libraries of 20–100 analogs for hit-to-lead optimization [3]. This approach is not possible with the 3-COOH analogs, which would require additional synthetic steps to clear the 3-position first.

Metalloenzyme Inhibitor Design Leveraging the 2-Methylimidazole Moiety for Tuned Metal Coordination

The 2-methylimidazole group in the target compound serves as a privileged metal-binding pharmacophore with subtly enhanced σ-donor ability compared to unsubstituted imidazole (pKa shift of ~0.3–0.5 units) [1]. This makes the compound an appropriate starting point for designing inhibitors of zinc-dependent metalloenzymes (e.g., HDACs, MMPs, carbonic anhydrases), iron-dependent enzymes (e.g., CYP450s, lipoxygenases), or copper-dependent targets. The isoxazole ring can be simultaneously functionalized at the 3-position to introduce additional binding elements that engage the protein surface adjacent to the catalytic metal [2]. The methylene linker provides sufficient flexibility for the imidazole to adopt optimal metal-coordination geometry without being constrained by the orientation of the isoxazole ring [3].

Fragment-Based Drug Discovery (FBDD) with a Dual-Heterocycle, Low-MW Starting Point

With a molecular weight of 177.20 Da, zero hydrogen-bond donors, and only three hydrogen-bond acceptors, the target compound falls within ideal fragment library parameters (MW < 250, HBD ≤ 3, HBA ≤ 6) [1]. Its dual-heterocycle composition (isoxazole + imidazole) provides more potential binding interactions than single-ring fragments while maintaining a low MW, making it an attractive starting point for fragment-based screening by NMR, SPR, or X-ray crystallography [2]. Once a binding mode is established, the vacant 3-position and the methylene linker offer two distinct vectors for fragment growing and merging, enabling efficient exploration of chemical space around the initial hit [3]. This dual-vector growing capability is a structural advantage not available in simpler single-heterocycle fragments or in the fully substituted 3-COOH analogs.

Agrochemical Lead Discovery Targeting Fungal CYP51 or SDH Enzymes

Isoxazole and imidazole moieties are both established pharmacophores in agricultural fungicides (e.g., hymexazol, imazalil), and their combination in a single scaffold creates a novel chemotype for agrochemical lead discovery [1]. The target compound's 2-methylimidazole group mimics the metal-coordinating imidazole found in azole fungicides (CYP51 inhibitors), while the isoxazole ring can be elaborated to occupy the hydrophobic substrate-access channel [2]. Patent literature on imidazole-isoxazole scaffolds explicitly claims utility as agricultural fungicides (WO/2009/000662 family) and bactericides (US Patent 6,245,782) [3]. For industrial agrochemical research, the target compound represents a structurally novel entry point into a well-validated target space, with clear synthetic routes for diversification at the isoxazole 3-position.

Quote Request

Request a Quote for 5-methyl-4-((2-methyl-1H-imidazol-1-yl)methyl)isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.